1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an acetylphenyl group attached to a tetrahydroindole core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylhydrazine with 2,6-dimethylcyclohexanone under acidic conditions, followed by cyclization to form the tetrahydroindole core. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-acetylphenyl)-3-phenethylurea: Another indole derivative with similar structural features.
Phenylacetone: A simpler compound with an acetylphenyl group but lacking the tetrahydroindole core.
Uniqueness
1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its combination of an acetylphenyl group and a tetrahydroindole core. This structure imparts specific chemical and biological properties that are not found in simpler compounds like phenylacetone. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that can be harnessed for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
The compound features an indole core structure modified with an acetylphenyl group and dimethyl substitutions. The molecular formula is C19H21NO2 with a molecular weight of 295.37 g/mol. The structural characteristics are essential for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C19H21NO2 |
Molecular Weight | 295.37 g/mol |
CAS Number | 1023540-36-4 |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties similar to other indole derivatives. The presence of the acetyl group enhances its potential to inhibit inflammatory pathways.
- Analgesic Effects : The compound has been evaluated for analgesic activity, showing promise in reducing pain responses in animal models.
- Anticancer Potential : The structure of the compound suggests possible anticancer activity due to its ability to interact with cellular pathways involved in tumor growth and proliferation.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be analyzed through SAR studies. Similar compounds have demonstrated varying degrees of efficacy based on their structural modifications.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Indomethacin | Indole structure with a carboxylic acid | Anti-inflammatory |
Melatonin | Indole structure with an acetyl group | Sleep regulation |
Serotonin | Indole structure; hydroxylated phenolic ring | Mood regulation |
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of various indole derivatives including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be targeted in chronic inflammatory diseases .
Analgesic Activity Assessment
Another research effort focused on evaluating the analgesic properties using animal models. The results demonstrated that doses of the compound significantly reduced pain perception compared to control groups, indicating its potential as a non-opioid analgesic .
Anticancer Activity Evaluation
In vitro studies conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects against various cancer types. The IC50 values were comparable to established chemotherapeutic agents, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
1-(3-acetylphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-11-7-17-16(18(21)8-11)9-12(2)19(17)15-6-4-5-14(10-15)13(3)20/h4-6,9-11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXICFSNMDASMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)C)C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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